- Charge-activated TADDOLs: Recyclable organocatalysts for asymmetric (hetero-)Diels-Alder reactions, Journal of Physical Organic Chemistry, 2022, 35(9),
Cas no 93379-49-8 ((+)-TADDOL)
(+)-TADDOL structure
Product Name:(+)-TADDOL
Numéro CAS:93379-49-8
Le MF:C31H30O4
Mégawatts:466.567509174347
MDL:MFCD00010079
CID:61625
PubChem ID:24856047
Update Time:2024-10-26
(+)-TADDOL Propriétés chimiques et physiques
Nom et identifiant
-
- (+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane
- (2S,3S)-(-)-4,5-Bis(diphenylhydroxymethyl)-2,2-dimethyl-1,3-dioxolane
- (4S,5S)-4,5-Bis(diphenylhydroxymethyl)-2,2-dimethyldioxolane
- 1,1,4,4-Tetraphenyl-2,3-O-isopropylidene-L-threitol
- ((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)
- (+)-Taddol
- DIMETHY-1,3-DIOXOLANE-4,5-DIYL (2,2-)
- (+)-(4S,5S)-TADDOL
- (+)-2,6-BIS[(4R)-4-(I-PROPYL)-2-OXAZOLIN-2-YL]PYRIDINE
- (S)-iPr-PyBox
- (S,S)-2,2'-(2,6-Pyridinediyl)bis(4-isopropyl-2-oxazoline)
- (S,S)-ip-pybox
- (S,S)-Pri-Pybox
- (S,S)-Pybox-i-Pr
- (S,S)-TADDOL
- ?(+)-Taddol
- [(S,S)-i-Pr-Pybox]
- 2,6-bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine
- 2,6-Bis[(4S)-(-)-isopropyl-2-oxazolin-2-yl]pyridine
- (+)-trans-α,α'-(2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)
- (2S,3S)-2,3-O-Isopropylidene-1,1,4,4-tetraphenyl-1,2,3,4-butanetetrol
- (+)-2,3-O-Isopropylidene-1,1,4,4-tetraphenyl-D-threitol
- (4S,5S)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetraphenyldioxolane-4,5-dimethanol
- C31H30O4
- [(4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-diyl]bis(diphenylmethanol)
- (4S,5S)-2,2-Dimethyl-lla pound inverted question marka pound inverted question marketraphenyldioxolane-4,5-dimethanol
- (S,s)
- (4S,5S)-2,2-Dimethyl-α4,α4,α5,α5-tetraphenyl-1,3-dioxolane-4,5-dimethanol (ACI)
- 1,3-Dioxolane-4,5-dimethanol, 2,2-dimethyl-α,α,α′,α′-tetraphenyl-, (4S,5S)- (9CI)
- 1,3-Dioxolane-4,5-dimethanol, 2,2-dimethyl-α,α,α′,α′-tetraphenyl-, (4S-trans)- (ZCI)
- (+)-Taddol I
- (+)-trans-α,α′-(2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)
- (4S,5S)-4,5-Bis(hydroxydiphenylmethyl)-2,2-dimethyl-1,3-dioxolane
- (4S,5S)-Taddol
- (S)-Taddol
- (S,S)-2,2-Dimethyl-α,α,α′,α′-tetraphenyl-1,3-dioxolane-4,5-dimethanol
- (S,S)-4,5-Bis(diphenylhydroxymethyl)-2,2-dimethyl-1,3-dioxolane
- SCHEMBL4383952
- B2048
- T71474
- DTXSID701317964
- CS-W013767
- AS-11054
- A1-24353
- (4S,5S)-2,2-Dimethyl- alpha , alpha , alpha ', alpha '-tetraphenyldioxolane-4,5-dimethanol
- AKOS016842871
- MFCD00010079
- [(4S,5S)-5-(hydroxydiphenylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]diphenylmethanol
- [(4S,5S)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol
- (+)-45-Bis[hydroxy(diphenyl)methyl]-22-dimethyl-13-dioxolane
- (+)-trans-Alpha,alpha'-(2,2-dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)
- ((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis-(diphenylmethanol)
- 93379-49-8
- (4S,5S)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetraphenyldioxolane-4,5-dimethanol, 97%
- (+)-TADDOL
-
- MDL: MFCD00010079
- Piscine à noyau: 1S/C31H30O4/c1-29(2)34-27(30(32,23-15-7-3-8-16-23)24-17-9-4-10-18-24)28(35-29)31(33,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22,27-28,32-33H,1-2H3/t27-,28-/m0/s1
- La clé Inchi: OWVIRVJQDVCGQX-NSOVKSMOSA-N
- Sourire: C(C1C=CC=CC=1)(C1C=CC=CC=1)([C@H]1OC(C)(C)O[C@@H]1C(C1C=CC=CC=1)(C1C=CC=CC=1)O)O
- BRN: 4724097
Propriétés calculées
- Qualité précise: 466.21400
- Masse isotopique unique: 466.21440943g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 35
- Nombre de liaisons rotatives: 6
- Complexité: 574
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 2
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 58.9
- Charge de surface: 0
- Le xlogp3: 5.2
Propriétés expérimentales
- Couleur / forme: Powder
- Dense: 1.2
- Point de fusion: 194.0 to 198.0 deg-C
- Point d'ébullition: 633.2 ℃ at 760 mmHg
- Point d'éclair: 336.718℃
- Indice de réfraction: 1.615
- Le PSA: 58.92000
- Le LogP: 5.37870
- Rotation spécifique: -62.6 º (c=1 in chloroform)
- Activités optiques: [α]19/D +67°, c = 1 in chloroform
- Solubilité: Pas encore déterminé
(+)-TADDOL Informations de sécurité
- Mot signal:Warning
- Description des dangers: H315; H319; H335
- Déclaration d'avertissement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Code de catégorie de danger: 20/21/22-36/37/38
- Instructions de sécurité: S26; S36
-
Identification des marchandises dangereuses:
- Conditions de stockage:Store at room temperature
- Terminologie du risque:R20/21/22
(+)-TADDOL PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 264997-1G |
(+)-TADDOL |
93379-49-8 | 97% | 1G |
¥737.47 | 2022-02-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-BH844-1g |
(+)-TADDOL |
93379-49-8 | 98% | 1g |
215CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-BH844-200mg |
(+)-TADDOL |
93379-49-8 | 98% | 200mg |
72CNY | 2021-05-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B803588-25g |
(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane |
93379-49-8 | 97.0% | 25g |
¥1,128.00 | 2022-10-10 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B2048-5G |
(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane |
93379-49-8 | >97.0%(HPLC) | 5g |
¥850.00 | 2024-04-15 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015889-1g |
(+)-TADDOL |
93379-49-8 | 97% | 1g |
¥46 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015889-5g |
(+)-TADDOL |
93379-49-8 | 97% | 5g |
¥149 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015889-250mg |
(+)-TADDOL |
93379-49-8 | 97% | 250mg |
¥27 | 2024-05-20 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B803588-200mg |
(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane |
93379-49-8 | 97.0% | 200mg |
¥37.00 | 2022-10-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B803588-250mg |
(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane |
93379-49-8 | 97.0% | 250mg |
¥45.00 | 2022-10-10 |
(+)-TADDOL Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Solvents: Tetrahydrofuran ; 30 min, 0 °C; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Benzene ; reflux
1.2 -
1.2 -
Référence
- Selective synthesis by using crystal field and various asymmetric field, Nihon Daigaku Seisan Kogakubu Haiteku Risachi Senta Kenkyu Hokokusho, 2004, 2,
Méthode de production 3
Conditions de réaction
Référence
- Atroposelective Kinetic Resolution of 8H-Indeno[1,2-c]thiophen-8-ols via Pd-Catalyzed C-C Bond Cleavage Reaction, Organic Letters, 2022, 24(12), 2387-2392
Méthode de production 4
Conditions de réaction
Référence
- Rearrangement of Homoallylic Alcohols Induced by DAST, Organic Letters, 2006, 8(10), 2091-2094
Méthode de production 5
Conditions de réaction
Référence
- Asymmetric alkylation catalyzed by chiral alkali metal alkoxides of TADDOL. Synthesis of α-methyl amino acids, Russian Chemical Bulletin (Translation of Izvestiya Akademii Nauk, 1999, 48(5), 917-923
Méthode de production 6
Conditions de réaction
Référence
- Formation of racemic compound crystals by mixing of two enantiomeric crystals in the solid state. Liquid transport of molecules from crystal to crystal, Journal of the Chemical Society, 1997, (9), 1877-1885
Méthode de production 7
Conditions de réaction
Référence
- Synthesis of tetraaryl 1,4-diol chiral ligands, Yanbian Daxue Xuebao, 1996, 22(4), 26-28
Méthode de production 8
Conditions de réaction
Référence
- Resolution of organic compounds via inclusion complexes with trans-2,2-dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol, Japan, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Toluene ; -78 °C; 1 h, -78 °C
1.2 Reagents: Potassium sodium tartrate Solvents: Ethyl acetate , Water ; -78 °C; 2 h, -78 °C
1.3 Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 2 h, 0 °C; 0 °C → -78 °C
1.4 Solvents: Diethyl ether ; 18 h, -78 °C
1.5 Reagents: Water ; -78 °C; -78 °C → rt; 24 h, rt
1.2 Reagents: Potassium sodium tartrate Solvents: Ethyl acetate , Water ; -78 °C; 2 h, -78 °C
1.3 Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 2 h, 0 °C; 0 °C → -78 °C
1.4 Solvents: Diethyl ether ; 18 h, -78 °C
1.5 Reagents: Water ; -78 °C; -78 °C → rt; 24 h, rt
Référence
- Synthetic Approach to Wortmannilactone C, Organic Letters, 2015, 17(4), 816-819
Méthode de production 10
Conditions de réaction
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 2 h, reflux; reflux → rt
1.2 Solvents: Tetrahydrofuran ; 12 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid , Ammonium chloride Solvents: Water ; rt
1.2 Solvents: Tetrahydrofuran ; 12 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid , Ammonium chloride Solvents: Water ; rt
Référence
- Chiral Aluminum Complex Controls Enantioselective Nickel-Catalyzed Synthesis of Indenes: C-CN Bond Activation, Angewandte Chemie, 2020, 59(19), 7439-7443
Méthode de production 11
Conditions de réaction
1.1 Reagents: Magnesium , Iodine Solvents: Tetrahydrofuran ; reflux
Référence
- Ni-Al Bimetallic Catalyzed Enantioselective Cycloaddition of Cyclopropyl Carboxamide with Alkyne, Journal of the American Chemical Society, 2017, 139(50), 18150-18153
Méthode de production 12
Conditions de réaction
1.1 Reagents: Sodium aluminum hydride Solvents: Tetrahydrofuran ; rt; 5 min, rt
Référence
- Chiral hydride complexes, World Intellectual Property Organization, , ,
Méthode de production 13
Conditions de réaction
1.1 Solvents: Tetrahydrofuran
Référence
- Design of a new chiral host compound, trans-4,5-bis(hydroxydiphenylmethyl)-2,2-dimethyl-1,3-dioxacyclopentane. An effective optical resolution of bicyclic enones through host-guest complex formation, Tetrahedron Letters, 1988, 29(5), 551-4
Méthode de production 14
Conditions de réaction
Référence
- Asymmetric PTC C-alkylation catalyzed by chiral derivatives of tartaric acid and aminophenols. Synthesis of (R)- and (S)-α-methyl amino acids, Journal of Organic Chemistry, 2000, 65(21), 7041-7048
Méthode de production 15
Conditions de réaction
Référence
- Large-scale preparation of α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol derivatives (TADDOLs), useful auxiliaries for enantioselective synthesis and their structure in the solid state, Chimia, 1991, 45, 238-41
Méthode de production 16
Conditions de réaction
1.1 Solvents: Diethyl ether , Tetrahydrofuran
1.2 Solvents: Diethyl ether
1.3 Reagents: Ammonium fluoride Solvents: Water
1.2 Solvents: Diethyl ether
1.3 Reagents: Ammonium fluoride Solvents: Water
Référence
- Enantioselective Allyltitanations and Metathesis Reactions. Application to the Synthesis of Piperidine Alkaloids (+)-Sedamine and (-)-Prosophylline, Journal of Organic Chemistry, 2002, 67(7), 1982-1992
Méthode de production 17
Conditions de réaction
1.1 Solvents: Diethyl ether , Tetrahydrofuran ; -78 °C; 10 min, -78 °C; 3 h, 0 °C; 0 °C → -78 °C
1.2 Solvents: Diethyl ether ; -78 °C; 20 h, -78 °C
1.3 Solvents: Water ; -78 °C; 48 h, rt; 16 h, 0 °C
1.2 Solvents: Diethyl ether ; -78 °C; 20 h, -78 °C
1.3 Solvents: Water ; -78 °C; 48 h, rt; 16 h, 0 °C
Référence
- Synthesis of a Platform To Access Bistramides and Their Analogues, Organic Letters, 2011, 13(22), 6018-6021
(+)-TADDOL Raw materials
- Allylmagnesium chloride
- N-[(E)-1-carbamoyl-2-(4-chlorophenyl)ethenyl]furan-2-carboxamide
- (+)-Diethyl L-tartrate
- Imidodicarbonic acid, (2-oxoethyl)-, bis(1,1-dimethylethyl) ester
- Phenylmagnesium chloride
- (4S,5S)-Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
- (+)-TADDOL
- Titanium, chloro(h5-2,4-cyclopentadien-1-yl)[(4S,5S)-2,2-dimethyl-a4,a4,a5,a5-tetraphenyl-1,3-dioxolane-4,5-dimethanolato(2-)-kO4,kO5]-
- 2,2-Dimethoxypropane
- Methanone, [(4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-diyl]bis[phenyl-
- Benzaldehyde
(+)-TADDOL Preparation Products
(+)-TADDOL Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:93379-49-8)(+)-TADDOL
Numéro de commande:A844577
État des stocks:in Stock
Quantité:100g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 07:03
Prix ($):444.0
Courriel:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
(CAS:93379-49-8)4S,5S)-(2,2-二甲基-1,3-二氧戊环-4,5-二基)双(二苯基甲醇)
Numéro de commande:LE5485128
État des stocks:in Stock
Quantité:25KG,200KG,1000KG
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 20 June 2025 12:43
Prix ($):discuss personally
Courriel:18501500038@163.com
(+)-TADDOL Littérature connexe
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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